molecular formula C14H17N3OS B12247123 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide

2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide

Cat. No.: B12247123
M. Wt: 275.37 g/mol
InChI Key: BIGJRFRWQFBECN-UHFFFAOYSA-N
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Description

2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phthalazine ring, a sulfanyl group, and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide typically involves the reaction of 4-methylphthalazin-1-yl sulfanyl chloride with N-propylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phthalazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phthalazine and sulfanyl moieties. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide is unique due to its specific combination of a phthalazine ring, a sulfanyl group, and a propylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

2-(4-methylphthalazin-1-yl)sulfanyl-N-propylacetamide

InChI

InChI=1S/C14H17N3OS/c1-3-8-15-13(18)9-19-14-12-7-5-4-6-11(12)10(2)16-17-14/h4-7H,3,8-9H2,1-2H3,(H,15,18)

InChI Key

BIGJRFRWQFBECN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NN=C(C2=CC=CC=C21)C

Origin of Product

United States

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